Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate
Overview
Description
Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-amino-3-phenylpropanoate with acetic anhydride in the presence of a base, followed by cyclization to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated oxazoles or other substituted derivatives.
Scientific Research Applications
Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate involves its interaction with molecular targets in biological systems. The oxazole ring can participate in hydrogen bonding and π-π interactions, allowing it to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Ethyl oxazole-5-carboxylate: Lacks the phenyl and methyl groups, resulting in different chemical properties.
4-methyl-2-phenyl-1,3-oxazole: Lacks the ethyl carboxylate group, affecting its reactivity and applications.
2-phenyl-1,3-oxazole-5-carboxylate: Lacks the methyl group, which can influence its biological activity.
Uniqueness: Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate is unique due to the presence of both the phenyl and methyl groups, which can enhance its stability and reactivity. These groups also contribute to its potential biological activities and make it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-16-13(15)11-9(2)14-12(17-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUXWFHGMSDULL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80484081 | |
Record name | ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80484081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4620-52-4 | |
Record name | ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80484081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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